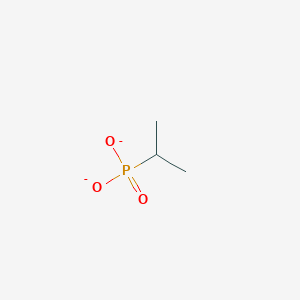
Dimethylmethanephosphonate
Cat. No. B8516399
M. Wt: 122.06 g/mol
InChI Key: ATLPLEZDTSBZQG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US04259495
Procedure details


A suspension of 12.8 g (0.05 mol) of pentachloropyridine and 4.1 g (0.062 gram atom) of zinc dust in 120 ml of dimethylmethanephosphonate is heated with stirring to 80° C. There is then added dropwise within 15 minutes a solution of 13.76 g (0.075 mol) of the tetramethylammonium salt of methanephosphonic acid monomethyl ester in 30 ml of water. The mixture is subsequently filtered hot, the filter residue is washed with 30 ml of dimethylmethanephosphonate, and the filtrate is poured into 600 ml of ice water containing 12.5 ml of concentrated hydrochloric acid. The resulting white crystal suspension is stirred for 30 minutes; it is then filtered, and the filter residue is washed with water and dried to yield 9.95 g (90% of theory) of crude 2,3,5,6-tetrachloropyridine, m.p. 87.5° to 89° C., which contains, according to gas-chromatographical analysis, 96.9% of 2,3,5,6-tetrachloropyridine, 1.6% of 2,3,5-trichloropyridine, 0.9% of 2,3,6 -trichloropyridine and 0.6% of pentachloropyridine.






Yield
90%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([Cl:9])=[C:4](Cl)[C:3]=1[Cl:11].C[N+](C)(C)C.COP(C)(=O)O>CC(C)P([O-])(=O)[O-].O.[Zn]>[Cl:8][C:6]1[C:5]([Cl:9])=[CH:4][C:3]([Cl:11])=[C:2]([Cl:1])[N:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12.8 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=C(C(=N1)Cl)Cl)Cl)Cl
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(P([O-])(=O)[O-])C
|
|
Name
|
|
|
Quantity
|
4.1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
Step Two
|
Name
|
|
|
Quantity
|
13.76 g
|
|
Type
|
reactant
|
|
Smiles
|
C[N+](C)(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COP(O)(=O)C
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring to 80° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is heated
|
WASH
|
Type
|
WASH
|
|
Details
|
the filter residue is washed with 30 ml of dimethylmethanephosphonate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the filtrate is poured into 600 ml of ice water containing 12.5 ml of concentrated hydrochloric acid
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting white crystal suspension is stirred for 30 minutes
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
it is then filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the filter residue is washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC(=C(C=C1Cl)Cl)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.95 g | |
| YIELD: PERCENTYIELD | 90% | |
| YIELD: CALCULATEDPERCENTYIELD | 91.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
